

toxicological and dermatological review of alpha-Damascone

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Compound of Interest

Compound Name: *alpha*-Damascone

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An In-Depth Technical Guide: Toxicological and Dermatological Review of **alpha-Damascone**

Foreword

alpha-Damascone, a C13 norterpenoid ketone, is a cornerstone of modern perfumery, prized for its potent and complex rosy, fruity, and slightly woody aroma.^[1] As a synthetic analog of compounds found naturally in rose oil, it is indispensable in fine fragrances, cosmetics, and even as a flavoring agent.^{[1][2]} Its prevalence in consumer products necessitates a thorough and ongoing evaluation of its toxicological and dermatological profile. This guide provides a comprehensive review for researchers, toxicologists, and product development scientists, synthesizing current data on its safety, explaining the rationale behind key experimental assessments, and offering detailed protocols for critical safety endpoints.

Physicochemical Identity and Profile

Understanding the chemical nature of **alpha-Damascone** is fundamental to interpreting its biological interactions. It belongs to the family of rose ketones and is characterized as an α,β -unsaturated ketone with a cyclohexene ring system.^[1] This structural motif, particularly the electrophilic α,β -unsaturated carbonyl group, is a known structural alert for potential skin sensitization via Michael-type addition reactions with skin proteins.^[3]

Table 1: Physicochemical Properties of **alpha-Damascone**

Property	Value	Source(s)
Chemical Name	1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one	[1]
CAS Number	43052-87-5 (mixture of isomers)	[1] [4]
Molecular Formula	C ₁₃ H ₂₀ O	[4]
Molecular Weight	192.30 g/mol	[1] [4]
Appearance	Colorless to pale yellow liquid	[4] [5]
Odor Profile	Floral-fruity, rose-like, with apple, and blackcurrant facets	[1] [6]
Solubility	Soluble in alcohol	[7]
Specific Gravity	0.928 - 0.938 @ 25°C	[5]
Refractive Index	1.492 - 1.499 @ 20°C	[5]

Toxicological Assessment

The systemic toxicity of **alpha-Damascone** has been evaluated through various endpoints to establish safe exposure levels. The Research Institute for Fragrance Materials (RIFM) plays a central role in assessing the safety of fragrance ingredients, with its findings reviewed by an independent Expert Panel for Fragrance Safety.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure. **alpha-Damascone** exhibits a low order of acute toxicity via both oral and dermal routes.

Table 2: Summary of Acute Toxicity Data for **alpha-Damascone**

Route	Species	Endpoint	Value	Classification	Source(s)
Oral	Rat	LD50	> 2000 mg/kg	Harmful if swallowed (H302)	[3] [11]
Dermal	Rabbit/Rat	LD50	> 2000 mg/kg	Not Classified	[3] [11]

These results indicate that acute systemic toxicity from incidental ingestion or dermal contact is unlikely under normal conditions of use in consumer products.

Genotoxicity

Genotoxicity assessment is a critical component of safety evaluation, as it investigates an agent's potential to damage cellular DNA, which may lead to mutations or cancer. The genotoxicity profile of **alpha-Damascone** is complex and has been the subject of significant regulatory scrutiny.

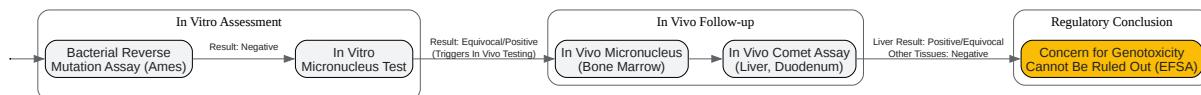
Initial in vitro tests, such as the bacterial reverse mutation assay (Ames test), were negative for mutagenic activity, both with and without metabolic activation.[\[3\]](#) However, subsequent in vitro micronucleus studies yielded equivocal and positive results, raising a concern that could not be dismissed.[\[12\]](#)[\[13\]](#)

This ambiguity prompted further investigation using in vivo assays. The causality for this next step is clear: in vitro systems can sometimes produce false positives, and in vivo testing is required to determine if effects translate to a whole organism. An in vivo combined micronucleus (bone marrow) and comet assay (liver and duodenum) was conducted.[\[12\]](#)[\[13\]](#)

- Micronucleus Test (Bone Marrow): Negative. **alpha-Damascone** did not induce chromosomal damage in the bone marrow.[\[13\]](#)
- Comet Assay (Duodenum): Negative. No primary DNA damage was observed in the duodenum.[\[13\]](#)
- Comet Assay (Liver): Positive/Equivocal. An increase in primary DNA damage was observed in the liver, though subsequent tests to clarify the role of potential peroxide contaminants in

the test sample were inconclusive.[12][13]

Due to the unresolved positive finding in the in vivo liver comet assay, the European Food Safety Authority (EFSA) Panel concluded that a concern for genotoxicity for **alpha-Damascone** and four structurally related substances cannot be ruled out.[12][13] This represents a conservative, health-protective stance in the face of scientific uncertainty.



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Caption: Genotoxicity testing workflow for **alpha-Damascone**.

Dermatological Assessment

As fragrance ingredients are primarily applied to the skin, dermatological safety is paramount. The main endpoints of concern are irritation and sensitization.

Skin Irritation

alpha-Damascone is generally considered not to be a primary skin irritant in animal studies.[3] [11] However, human studies have shown that it can cause mild to moderate cumulative skin irritation at concentrations as low as 0.1%. [3] This highlights the importance of human data in safety assessment, as animal models may not always predict subtle irritation potential in the target species.

Phototoxicity

Based on an analysis of its UV absorption spectrum, **alpha-Damascone** is not expected to be phototoxic or photoallergenic.[14] Materials that absorb significantly in the UVA/UVB range are prioritized for further testing, a principle that provides a reliable, non-animal screening method.

Skin Sensitization

Skin sensitization is the most significant dermatological endpoint for **alpha-Damascone**. It is classified as a skin sensitizer (GHS Category 1B), and its use is restricted by regulatory bodies. [1][4] Sensitization is an immunological process (a Type IV delayed hypersensitivity reaction) that occurs in two phases: induction, where the immune system is first primed, and elicitation, where subsequent contact causes an allergic reaction.

The potential for sensitization is driven by the molecule's ability to act as a hapten, binding to skin proteins to form an immunogenic conjugate. The α,β -unsaturated ketone structure in **alpha-Damascone** is the chemical feature responsible for this reactivity.[3]

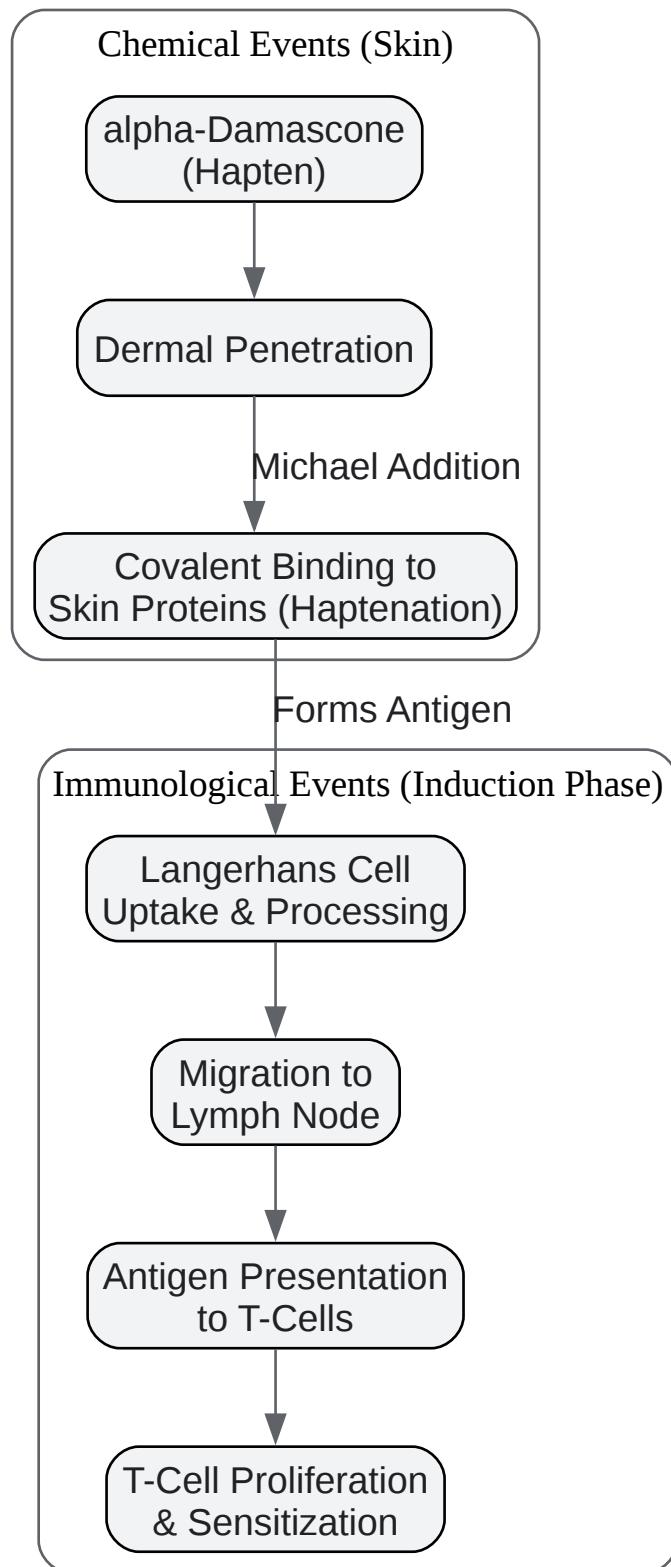
Quantitative risk assessment (QRA) for skin sensitization relies heavily on potency data derived from assays like the murine Local Lymph Node Assay (LLNA). The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test chemical. The result is expressed as the EC3 value—the concentration required to produce a three-fold increase in lymphocyte proliferation compared to controls. A lower EC3 value indicates a more potent sensitizer.

Table 3: Summary of Skin Sensitization Data for **alpha-Damascone**

Assay	Endpoint	Result	Potency Classification	Source(s)
Local Lymph Node Assay (LLNA)	EC3	3.3%	Moderate Sensitizer	[15]
Local Lymph Node Assay (LLNA)	EC3	0.9% - 9.6% (range)	Moderate to Strong Sensitizer	[3][16]
Human Studies	HRIFT	Positive reactions observed	Sensitizer	[15]

These data confirm **alpha-Damascone**'s status as a skin sensitizer. Consequently, the International Fragrance Association (IFRA) has established concentration limits for its use in

different categories of consumer products to prevent the induction of sensitization in consumers.[1][5]



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Caption: Key events in the skin sensitization induction pathway.

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA (OECD Test Guideline 429) is a cornerstone for assessing the skin sensitization potential and potency of chemicals. Its selection is justified by its robust, quantitative nature and its refinement over older guinea pig methods, reducing animal usage and distress.

Objective: To determine the concentration of **alpha-Damascone** required to induce a threefold increase in lymphocyte proliferation (EC3) in the draining auricular lymph nodes.

Methodology:

- Animal Model: CBA/J or CBA/Ca mice (female, 8-12 weeks old) are used. A minimum of 4 animals per dose group is required.
- Test Substance Preparation: **alpha-Damascone** is prepared in a suitable vehicle (e.g., acetone/olive oil, 4:1 v/v) at a minimum of three concentrations (e.g., 2.5%, 5%, 10% w/v), plus a vehicle-only control group. The choice of concentrations should be informed by solubility, existing data, and expected potency.
- Application (Induction Phase):
 - On Day 1, Day 2, and Day 3, apply 25 µL of the test substance solution or vehicle control to the dorsal surface of each ear of the mice.
 - Daily observations for clinical signs of toxicity are recorded.
- Proliferation Measurement:
 - On Day 6, five days after the first application, inject all mice intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.
 - Five hours post-injection, humanely euthanize the animals.

- Sample Collection and Processing:
 - The draining auricular lymph nodes from both ears are excised and pooled for each animal.
 - A single-cell suspension of lymph node cells is prepared in PBS.
 - The cells are washed and the DNA is precipitated with 5% trichloroacetic acid (TCA).
- Data Analysis:
 - The incorporation of ^3H -thymidine is measured using a β -scintillation counter and expressed as disintegrations per minute (DPM) per animal.
 - A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
 - The EC₃ value is calculated by linear interpolation from the dose-response curve of SI versus concentration. An $\text{SI} \geq 3$ is considered a positive response.

Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of a vehicle control group establishes the baseline proliferation rate, while the use of multiple dose groups demonstrates a clear dose-response relationship, which is critical for a reliable EC₃ determination. Positive controls with known sensitizers are also run periodically to ensure the assay is performing correctly.

Conclusion and Regulatory Context

The toxicological and dermatological profile of **alpha-Damascone** is well-characterized. While it exhibits low acute systemic toxicity, its potential for skin sensitization is the primary health concern and the basis for its regulation.[\[1\]](#)[\[3\]](#)[\[15\]](#) The unresolved question regarding its genotoxic potential in the liver, as highlighted by EFSA, underscores the rigorous and cautious approach taken by regulatory bodies when data is not definitive.[\[12\]](#)[\[13\]](#)

For professionals in research and drug development, the case of **alpha-Damascone** serves as an excellent example of the modern safety assessment paradigm. It demonstrates a tiered approach to testing, the critical role of understanding chemical structure in predicting biological

activity, the importance of quantitative data for risk assessment (e.g., LLNA EC3), and the necessity of navigating complex and sometimes conflicting data to arrive at a final safety determination. Safe use of this valuable fragrance ingredient is achieved by adhering to the concentration limits established by bodies like IFRA, which are derived from the scientific data outlined in this review.

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